Home > Products > Screening Compounds P118277 > Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate -

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Catalog Number: EVT-4074641
CAS Number:
Molecular Formula: C16H20N2O5
Molecular Weight: 320.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinecarboxylate, they highlight a closely related compound, N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine. This compound serves as a crucial intermediate in the synthesis of Doxazosin and is prepared from ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate and piperazine in a single-step reaction. [] Based on this information, it can be inferred that ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinecarboxylate could be synthesized through similar reactions, potentially involving the reaction of ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with an appropriately substituted piperazine derivative.

N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine

  • Compound Description: N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine is a key intermediate in the synthesis of Doxazosin, a medication used to treat hypertension and urinary symptoms associated with benign prostatic hyperplasia (BPH). []

Doxazosin mesylate

  • Compound Description: Doxazosin mesylate (sold under the brand name Cardura among others) is a medication used to treat hypertension and urinary symptoms associated with benign prostatic hyperplasia (BPH). It belongs to the class of α₁-adrenergic receptor antagonists. []
  • Relevance: Doxazosin mesylate incorporates the N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine moiety present in both the target compound and the related compound N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine. This shared structural element suggests a potential pharmacological relationship between Doxazosin and the target compound. []

SL65.0155

  • Compound Description: SL65.0155 is a novel benzodioxanoxadiazolone compound recognized for its high affinity for human 5-hydroxytryptamine (5-HT)4 receptors and promising cognitive-enhancing properties. [, ]
  • Relevance: Both SL65.0155 and the target compound, ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinecarboxylate, belong to the chemical class of benzodioxanes, sharing the 2,3-dihydro-1,4-benzodioxin moiety. This structural similarity suggests potential overlap in their pharmacological profiles. [, ]

MDL 73005EF

  • Compound Description: MDL 73005EF is a selective 5-HT1A receptor ligand with demonstrated anxiolytic-like activity in animal models. It exhibits high affinity for 5-HT1A receptors and a distinct mechanism of action compared to buspirone. []
  • Relevance: MDL 73005EF and the target compound, ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinecarboxylate, share the 2,3-dihydro-1,4-benzodioxin moiety, classifying them both as benzodioxane derivatives. This shared structural feature hints at potential similarities in their binding affinities and pharmacological profiles, particularly with regards to serotonergic activity. []

Properties

Product Name

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

InChI

InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3

InChI Key

WYLJLUIQIALLJB-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.